Bis[(2-fluorophenyl)methyl]stannanone
Description
Bis[(2-fluorophenyl)methyl]stannanone (CAS: 845659-62-3) is an organotin compound with the molecular formula C₁₄H₁₂F₂OSn and a molecular weight of 341.94 g/mol . Its structure consists of a central tin atom bonded to an oxo group (Sn=O) and two (2-fluorophenyl)methyl substituents. Organotin compounds like this are notable for their applications in catalysis, materials science, and organic synthesis. The ortho-fluorine substituents on the aromatic rings introduce steric hindrance and electron-withdrawing effects, which may influence reactivity and stability compared to non-fluorinated analogs.
Properties
CAS No. |
845659-62-3 |
|---|---|
Molecular Formula |
C14H12F2OSn |
Molecular Weight |
352.95 g/mol |
IUPAC Name |
bis[(2-fluorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6F.O.Sn/c2*1-6-4-2-3-5-7(6)8;;/h2*2-5H,1H2;; |
InChI Key |
WOUDEUKSBUEXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[Sn](=O)CC2=CC=CC=C2F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2-fluorophenyl)methyl]stannanone typically involves the reaction of 2-fluorobenzyl chloride with a tin-based reagent under controlled conditions. One common method includes the use of tin(IV) chloride as a starting material, which reacts with 2-fluorobenzyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis[(2-fluorophenyl)methyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The 2-fluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
Bis[(2-fluorophenyl)methyl]stannanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in organic reactions.
Biology: Research is ongoing into its potential use in biological systems, particularly in the study of enzyme inhibition and interaction with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an anticancer agent.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Bis[(2-fluorophenyl)methyl]stannanone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The 2-fluorophenyl groups enhance its binding affinity to these targets, leading to inhibition or activation of specific pathways. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Bis[(2-fluorophenyl)methyl]stannanone, the following table compares it with structurally or functionally related compounds:
Key Comparisons:
Structural Differences: Tin vs. Carbon Core: The stannanone’s tin center distinguishes it from carbon-based analogs like Bis(4-fluorophenyl)methanone. Tin’s larger atomic radius and metallic character may confer unique catalytic or electronic properties, though this also increases molecular weight significantly (341.94 vs. 218.20 g/mol). Substituent Position: The ortho-fluorine in the stannanone introduces greater steric hindrance compared to para-fluorine in Bis(4-fluorophenyl)methanone. This could reduce reactivity in nucleophilic environments but enhance thermal stability.
Reactivity and Stability: Organotin compounds are generally sensitive to hydrolysis and oxidation, whereas carbon-based methanones (e.g., Bis(4-fluorophenyl)methanone) exhibit greater stability in aqueous media . highlights that fluorophenyl-containing compounds like 1a and 1b degrade in simulated gastric fluid, suggesting that the stannanone’s stability under biological conditions may require further study.
Synthetic Complexity: The stannanone’s synthesis likely involves specialized organometallic methods (e.g., tin halide reactions with fluorinated Grignard reagents). In contrast, methanones are often synthesized via Friedel-Crafts acylation , and coumarins via Pechmann condensation , which are more straightforward.
The absence of heteroatoms (e.g., nitrogen, sulfur) in the stannanone may limit its bioactivity compared to these derivatives.
Electronic Effects: The electron-withdrawing fluorine substituents in all compared compounds enhance electrophilicity.
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